

Pharmacological Profile of ICI 153,110: An Investigational Phosphodiesterase III Inhibitor

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Compound of Interest

Compound Name: ICI 153110

Cat. No.: B1233078

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Introduction

ICI 153,110 is an investigational orally active phosphodiesterase III (PDE3) inhibitor that has been explored for its potential therapeutic application in congestive heart failure.^[1] Its pharmacological action is characterized by both positive inotropic and vasodilatory effects, stemming from its modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.^{[2][3]} This technical overview synthesizes the available public data on the pharmacological profile of ICI 153,110, focusing on its mechanism of action, preclinical and clinical effects, and the underlying signaling pathways. Due to the limited publicly available information on this specific investigational compound, this guide also incorporates general knowledge of PDE3 inhibitors to provide a broader context.

Mechanism of Action

ICI 153,110 functions as a selective inhibitor of the phosphodiesterase type 3 (PDE3) enzyme.^{[2][3]} PDE3 is responsible for the degradation of the second messenger cAMP in cardiac and vascular smooth muscle cells.^{[4][5]} By inhibiting PDE3, ICI 153,110 leads to an accumulation of intracellular cAMP.^[4]

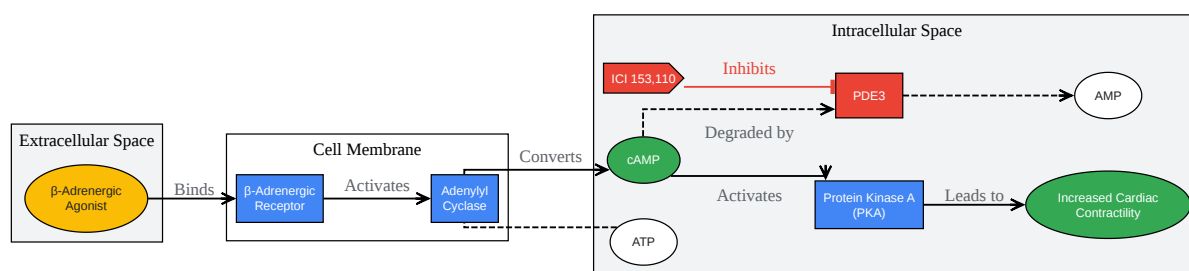
The physiological consequences of increased cAMP are tissue-specific:

- In Cardiac Muscle: Elevated cAMP levels enhance the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac contractility. This leads to an increased influx of calcium ions into the cardiomyocytes, resulting in a positive inotropic effect (increased force of contraction).[4]
- In Vascular Smooth Muscle: In contrast to its effect on the heart, increased cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation.[5]

This dual action of enhancing cardiac contractility while reducing peripheral vascular resistance categorizes ICI 153,110 and other PDE3 inhibitors as "inodilators".[1]

Signaling Pathway of PDE3 Inhibition

The following diagram illustrates the general signaling pathway affected by PDE3 inhibitors like ICI 153,110 in a cardiac myocyte.



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Mechanism of PDE3 Inhibition in Cardiomyocytes

Pharmacological Data

Comprehensive quantitative data such as binding affinity (K_i) and in vitro potency (IC_{50}/EC_{50}) for ICI 153,110 are not readily available in the public domain. The following table summarizes

the known qualitative and in vivo effects.

Parameter	Species	Effect	Reference
Hemodynamic Effects	Human (Chronic Heart Failure Patients)	Increased cardiac index, decreased mean arterial pressure, decreased systemic vascular resistance, decreased pulmonary vascular resistance.	[3]
Long-term Effects	Rat	Hypertrophy of salivary glands, hyperplasia of intestinal mucosa, dacryoadenitis of the harderian gland.	

Experimental Protocols

Detailed experimental protocols for the studies conducted on ICI 153,110 have not been extensively published. The following provides a general overview of the methodology used in a key clinical study.

Study of Hemodynamic and Neurohormonal Response in Chronic Heart Failure

- Objective: To assess the acute effects of intravenous ICI 153,110 in patients with chronic heart failure.
- Methodology:
 - Ten patients with chronic heart failure were enrolled.
 - ICI 153,110 was administered via intravenous infusion.

- Hemodynamic parameters including cardiac index, mean arterial pressure, systemic vascular resistance, and pulmonary vascular resistance were monitored during and after the infusion.
- Plasma renin activity was also measured.
- Findings: The study observed a significant improvement in hemodynamic parameters, suggesting a potential benefit in the acute management of heart failure. A decrease in plasma renin activity was also noted, which may contribute to the overall hemodynamic effects.[3]

Safety and Toxicology

Long-term administration of ICI 153,110 in rats for up to 182 days resulted in hypertrophy of the salivary glands, hyperplasia of the intestinal mucosa, and dacryoadenitis of the harderian gland. These effects were postulated to be a consequence of phosphodiesterase inhibition, as cyclic nucleotide metabolism can modify the function of these glandular tissues.

Conclusion

ICI 153,110 is a phosphodiesterase III inhibitor with inodilator properties that has shown potential in modifying the hemodynamic status in patients with chronic heart failure. Its mechanism of action is centered on the elevation of intracellular cAMP in cardiac and vascular tissues. While early clinical data demonstrated favorable acute hemodynamic effects, the publicly available information on its detailed pharmacological profile, including quantitative in vitro data and comprehensive safety studies, is limited. Further research would be necessary to fully characterize its therapeutic potential and safety profile for the management of cardiovascular diseases.

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